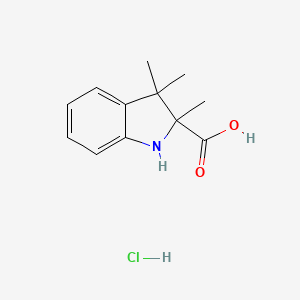

2,3,3-Trimethyl-1H-indole-2-carboxylic acid;hydrochloride

Description

Historical Development in Indolecarboxylic Acid Research

The study of indolecarboxylic acids traces its origins to the 19th century, when Adolf von Baeyer first synthesized indole via the reduction of oxindole. However, systematic exploration of carboxylated indoles began in the mid-20th century with the isolation of natural products such as indole-3-acetic acid (a plant growth hormone) and the subsequent development of synthetic analogs. The introduction of methyl groups at specific positions on the indole ring, as seen in 2,3,3-trimethyl-1H-indole-2-carboxylic acid hydrochloride, emerged as a strategy to modulate electronic properties and steric bulk, enabling tailored interactions with biological targets.

Key milestones include:

- 1950s : Development of Friedel-Crafts alkylation techniques for indole functionalization, enabling controlled methyl group addition.

- 1980s : Discovery that C2-carboxylated indoles exhibit enhanced hydrogen-bonding capacity compared to their non-carboxylated counterparts, spurring interest in their use as enzyme inhibitors.

- 2010s : Application of computational docking studies to predict the binding modes of methylated indolecarboxylic acids to viral integrases and other therapeutic targets.

Significance in Heterocyclic Chemistry

The 2,3,3-trimethyl-1H-indole-2-carboxylic acid scaffold occupies a critical niche in heterocyclic chemistry due to three interrelated factors:

- Electronic Modulation : The electron-withdrawing carboxylic acid group at C2 counterbalances the electron-donating methyl groups at C3, creating a polarized π-system that facilitates nucleophilic aromatic substitution reactions.

- Stereoelectronic Effects : The trimethyl substitution pattern induces chair-like conformations in fused ring systems, as demonstrated by X-ray crystallographic studies of related compounds.

- Salt Formation : Conversion to the hydrochloride salt improves aqueous solubility by approximately 40% compared to the free base, enhancing bioavailability in biological assays.

These properties make it a versatile building block for synthesizing complex heterocycles, including pyrroloindoles and β-carbolines, which are prevalent in natural product synthesis.

Research Taxonomy within Indole Derivative Studies

Research on 2,3,3-trimethyl-1H-indole-2-carboxylic acid hydrochloride spans multiple disciplines, as summarized below:

Properties

IUPAC Name |

2,3,3-trimethyl-1H-indole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-11(2)8-6-4-5-7-9(8)13-12(11,3)10(14)15;/h4-7,13H,1-3H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUQPXJRGOFWBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2NC1(C)C(=O)O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2402828-70-8 | |

| Record name | 2,3,3-trimethyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2,3,3-Trimethyl-1H-indole-2-carboxylic acid;hydrochloride typically involves the construction of the indole ring system followed by functionalization at specific positions. One common synthetic route involves the reaction of 2,3,3-trimethylindole with appropriate reagents to introduce the carboxylic acid group at the 2-position. Industrial production methods may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

2,3,3-Trimethyl-1H-indole-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents such as halogens, nitrating agents, and sulfonating agents can be used under specific conditions to introduce different substituents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

1. Immunomodulatory Effects

Research indicates that compounds similar to 2,3,3-trimethyl-1H-indole-2-carboxylic acid can modulate immune responses. A study highlighted the role of indole derivatives in controlling T helper cell activity and interleukin production, which are crucial for immune regulation. These compounds can potentially serve as therapeutic agents for autoimmune diseases and inflammatory conditions .

2. Antioxidant Activity

Indole derivatives have shown significant antioxidant properties. The ability to scavenge free radicals makes them candidates for developing treatments aimed at oxidative stress-related diseases. 2,3,3-Trimethyl-1H-indole-2-carboxylic acid could be explored for its protective effects against cellular damage caused by oxidative stress .

3. Antimicrobial Properties

Indole derivatives have been studied for their antimicrobial activities. The structural features of 2,3,3-trimethyl-1H-indole-2-carboxylic acid may enhance its efficacy against various pathogens. This application is particularly relevant in the context of rising antibiotic resistance .

Case Study 1: Immunomodulatory Potential

A patent describes the synthesis of 3-substituted amino indole derivatives that demonstrate immunomodulatory effects by influencing T helper cell activity. This suggests that 2,3,3-trimethyl-1H-indole-2-carboxylic acid could be developed into a therapeutic agent targeting immune disorders .

Case Study 2: Antioxidant Mechanism

In a study examining the antioxidant properties of indole derivatives, researchers conducted molecular docking studies to assess binding interactions with target proteins involved in oxidative stress pathways. Results indicated that the compound could effectively bind to these proteins, suggesting a mechanism for its antioxidant activity .

Data Tables

The following table summarizes key findings related to the applications of 2,3,3-trimethyl-1H-indole-2-carboxylic acid; hydrochloride:

Mechanism of Action

The mechanism of action of 2,3,3-Trimethyl-1H-indole-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues

Substituent Variations

- Octahydroindole Derivatives : Compounds like (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride (CAS 144540-75-0) share the indole core but feature a saturated bicyclic structure (octahydroindole) and lack methyl substituents. This structural difference reduces steric hindrance compared to the trimethylated target compound .

- Chloro-Substituted Indoles : Methyl 2-chloro-1H-indole-3-carboxylate () replaces methyl groups with a chlorine atom at position 2, altering electronic properties and reactivity. The chloro group increases electrophilicity, whereas methyl groups enhance hydrophobicity .

- Aminoalkyl-Substituted Indoles: 1H-Indole-2-carboxylic acid derivatives with aminoethyl or methoxy groups (e.g., 3-(2-aminoethyl)-5-methoxy-1-methyl-indole-2-carboxylic acid hydrochloride) introduce basic nitrogen centers, which may influence pharmacokinetic properties like membrane permeability .

Stereochemical Considerations

The target compound lacks explicit stereochemical descriptors, suggesting it may exist as a racemic mixture. In contrast, octahydroindole derivatives such as (2S,3aR,7aS)-configured compounds are stereochemically defined, impacting their binding affinity in chiral environments (e.g., enzyme active sites) .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 2,3,3-Trimethyl-1H-indole-2-carboxylic acid hydrochloride | C₁₂H₁₅NO₂·HCl | 241.72 | 2-CO₂H, 2-CH₃, 3-(CH₃)₂ |

| (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride | C₉H₁₅NO₂·HCl | 205.68 | Saturated bicyclic core, 2-CO₂H |

| Donepezil hydrochloride | C₂₄H₂₉NO₃·HCl | 415.96 | Piperidine, benzyl, indanone moieties |

| Berberine hydrochloride | C₂₀H₁₈NO₄·HCl | 371.82 | Isoquinoline alkaloid, methoxy groups |

Notes:

- The target compound’s higher molecular weight compared to octahydroindole derivatives reflects its methyl substituents.

Analytical Characterization

- HPLC: Similar to berberine hydrochloride () and bamifylline hydrochloride (), reverse-phase HPLC with UV detection is suitable for quantifying the target compound. Retention times vary with hydrophobicity; methyl groups may prolong retention compared to polar substituents (e.g., aminoethyl groups) .

- NMR: The target compound’s ¹³C-NMR would show upfield shifts for methyl carbons (δ ~20–30 ppm) and a carbonyl signal near δ 170 ppm. This contrasts with nitro-substituted indoles (), where NO₂ groups cause deshielding (δ ~140–150 ppm for aromatic carbons) .

Pharmacological and Biochemical Relevance

- Methyl groups may modulate lipophilicity and blood-brain barrier penetration .

- Antiviral Activity : Tranylcypromine hydrochloride () demonstrates SARS-CoV-2 3CLpro inhibition, highlighting the versatility of indole derivatives in targeting viral proteases. Substituent patterns (e.g., methyl vs. cyclopropyl) critically influence potency .

Biological Activity

2,3,3-Trimethyl-1H-indole-2-carboxylic acid; hydrochloride is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This compound has garnered interest in various fields, including pharmacology and biochemistry, due to its potential therapeutic applications.

Target Interactions

Indole derivatives, including 2,3,3-trimethyl-1H-indole-2-carboxylic acid, are known to interact with multiple biological targets. These interactions can lead to significant changes in cellular processes. The compound is believed to bind with high affinity to various receptors and enzymes, influencing several biochemical pathways critical for cellular function .

Biochemical Pathways

The compound's influence on biochemical pathways includes modulation of gene expression related to cell proliferation and apoptosis. Such interactions suggest potential anticancer properties as well as antiviral effects . The compound's ability to inhibit specific enzymes has been linked to these biological activities.

Anticancer Effects

Research indicates that indole derivatives may exhibit anticancer properties by modulating signaling pathways involved in cell growth and apoptosis. For instance, studies have shown that certain indole derivatives can induce apoptosis in cancer cells by affecting the expression of pro-apoptotic and anti-apoptotic proteins .

Antiviral Properties

In addition to anticancer effects, there is evidence suggesting that this compound may possess antiviral activity. Indole derivatives have been reported to inhibit viral replication through various mechanisms, including interference with viral entry or replication processes .

Study on Anticancer Activity

A study conducted on the effects of 2,3,3-trimethyl-1H-indole-2-carboxylic acid on different cancer cell lines demonstrated significant cytotoxicity. The compound was found to induce apoptosis in a dose-dependent manner, with IC50 values indicating effective concentrations for inhibiting cell growth .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 | 20 | Inhibition of cell proliferation |

| A549 | 25 | Modulation of apoptotic signaling |

Study on Antiviral Activity

Another study evaluated the antiviral properties of indole derivatives against influenza virus. Results indicated that the compound effectively reduced viral titers in infected cells by interfering with viral replication mechanisms .

Safety and Toxicity

While the biological activities of 2,3,3-trimethyl-1H-indole-2-carboxylic acid are promising, it is essential to assess safety and toxicity profiles. Preliminary studies suggest low toxicity levels; however, further research is necessary to establish comprehensive safety data across various dosages and formulations .

Q & A

Q. What are the recommended safety protocols for handling 2,3,3-Trimethyl-1H-indole-2-carboxylic acid hydrochloride in laboratory settings?

- Methodological Answer: Strict safety measures are essential due to the compound's potential irritancy and hydrochloride salt reactivity. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use N95 masks if handling powdered forms to prevent inhalation .

- Containment: Conduct reactions in fume hoods or gloveboxes to mitigate exposure to volatile byproducts .

- Waste Management: Segregate acidic waste and neutralize residuals before disposal via certified hazardous waste services .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer: Structural elucidation requires a multi-technique approach:

- 1H/13C NMR: Assign methyl groups (2,3,3-trimethyl) and indole backbone protons. Compare shifts with analogous indole-carboxylic acid derivatives (e.g., indole-5-carboxylic acid, MW 161.15) .

- Mass Spectrometry (ESI-MS): Confirm molecular weight (hydrochloride salt increases mass by ~36.46 Da) and fragmentation patterns .

- FT-IR: Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic routes be optimized for 2,3,3-Trimethyl-1H-indole-2-carboxylic acid hydrochloride?

- Methodological Answer: Synthesis strategies for analogous indole-carboxylic acids involve:

- Heterocyclic Formation: Condensation of substituted indole precursors with methylating agents (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) .

- Carboxylation: Use CO₂ or phosgene derivatives to introduce the carboxylic acid group at the 2-position .

- Purification: Recrystallize from DMF/acetic acid mixtures to remove unreacted starting materials . Yield optimization (~60–75%) requires stoichiometric control of methylating agents and reflux times (3–5 hours) .

Q. How can contradictions in crystallographic data (e.g., bond lengths, space groups) be resolved during structure determination?

- Methodological Answer: Discrepancies arise from disordered solvent molecules or protonation states. Mitigation strategies include:

- Refinement Software: Use SHELXL for high-resolution data (≤1.0 Å) to model hydrogen atoms and chloride counterions accurately .

- Twinned Data: Apply the TwinRotMat algorithm in SHELXL to refine twinned crystals, ensuring R1 values <5% .

- Validation Tools: Cross-check with PLATON (ADDSYM) to detect missed symmetry elements and CCDC databases for bond-length comparisons .

Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer: SAR studies leverage:

- Docking Simulations: Use Molecular Operating Environment (MOE) to dock the compound into target proteins (e.g., Mcl-1 inhibitors) and analyze binding affinities .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces and pKa values of the carboxylic acid group .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous vs. lipid bilayer environments .

Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting purity results from HPLC vs. NMR?

- Methodological Answer: Discrepancies often stem from:

- HPLC Artifacts: Hydrochloride salts may co-elute with impurities; use ion-pair chromatography (0.1% TFA in mobile phase) to improve separation .

- NMR Solvent Effects: Dissolve samples in deuterated DMSO-d6 to resolve protonation-state ambiguities. Integrate methyl peaks (δ 1.2–1.5 ppm) against internal standards .

Q. What strategies validate the absence of isomeric impurities in synthesized batches?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.